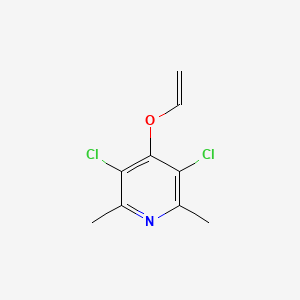
3,5-Dichloro-4-(ethenyloxy)-2,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-(ethenyloxy)-2,6-dimethylpyridine is an organic compound with a complex structure that includes a pyridine ring substituted with chlorine, ethenyloxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(ethenyloxy)-2,6-dimethylpyridine typically involves the reaction of 3,5-dichloro-2,6-dimethylpyridine with an appropriate ethenyloxy reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-(ethenyloxy)-2,6-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3,5-Dichloro-4-(ethenyloxy)-2,6-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(ethenyloxy)-2,6-dimethylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2,6-dimethylpyridine: Lacks the ethenyloxy group, leading to different chemical properties and reactivity.
4-Ethenyloxy-2,6-dimethylpyridine: Lacks the chlorine atoms, which affects its chemical behavior.
3,5-Dichloro-4-methoxy-2,6-dimethylpyridine: Similar structure but with a methoxy group instead of an ethenyloxy group.
Uniqueness
3,5-Dichloro-4-(ethenyloxy)-2,6-dimethylpyridine is unique due to the combination of chlorine, ethenyloxy, and methyl groups on the pyridine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
137812-99-8 |
|---|---|
Molecular Formula |
C9H9Cl2NO |
Molecular Weight |
218.08 g/mol |
IUPAC Name |
3,5-dichloro-4-ethenoxy-2,6-dimethylpyridine |
InChI |
InChI=1S/C9H9Cl2NO/c1-4-13-9-7(10)5(2)12-6(3)8(9)11/h4H,1H2,2-3H3 |
InChI Key |
AMWHLVIAAQNFRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)Cl)OC=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















